3,6-Dimethyl-2-propan-2-ylphenol
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Overview
Description
3,6-Dimethyl-2-propan-2-ylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two methyl groups and an isopropyl group attached to a benzene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-2-propan-2-ylphenol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as an alkyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3,6-Dimethyl-2-propan-2-ylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenol ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenol
- 2,6-Dimethylphenol
- 4-Isopropylphenol
Comparison
3,6-Dimethyl-2-propan-2-ylphenol is unique due to the specific positioning of its methyl and isopropyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects .
Properties
CAS No. |
108929-09-5 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.248 |
IUPAC Name |
3,6-dimethyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-8(3)5-6-9(4)11(10)12/h5-7,12H,1-4H3 |
InChI Key |
APYKTELMGOJSIN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)O)C(C)C |
Synonyms |
Phenol, 3,6-dimethyl-2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
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